2-Amino-4-methylbenzonitrile
CAS No.: 26830-96-6
Cat. No.: VC2004966
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26830-96-6 |
|---|---|
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 2-amino-4-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3 |
| Standard InChI Key | LGNVAEIITHYWCG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C#N)N |
| Canonical SMILES | CC1=CC(=C(C=C1)C#N)N |
Introduction
Chemical Identity and Structure
Basic Information
2-Amino-4-methylbenzonitrile is an aromatic compound with the molecular formula C₈H₈N₂. It features a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 4, and a nitrile group (-C≡N) at position 1. The structure incorporates both electron-donating (amino and methyl) and electron-withdrawing (nitrile) groups, creating an interesting electronic distribution that contributes to its reactivity profile.
Chemical Identifiers
The compound is identified through various systematic naming systems and identifiers as presented in Table 1.
Table 1. Chemical Identifiers of 2-Amino-4-methylbenzonitrile
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 26830-96-6 |
| Molecular Formula | C₈H₈N₂ |
| Molecular Weight | 132.17 g/mol |
| IUPAC Name | 2-amino-4-methylbenzonitrile |
| MDL Number | MFCD00173706 |
| InChI Key | LGNVAEIITHYWCG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C#N)C(N)=C1 |
| PubChem CID | 2801276 |
| UN Number | 3439 |
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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2-Cyano-5-methylaniline
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3-Amino-4-cyanotoluene
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4-Methyl-2-aminobenzonitrile
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6-Cyano-m-toluidine
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2-Amino-4-methylbenzenecarbonitrile
Physical and Chemical Properties
Physical Properties
2-Amino-4-methylbenzonitrile appears as a light yellow to yellow crystalline powder with specific physical characteristics detailed in Table 2.
Table 2. Physical Properties of 2-Amino-4-methylbenzonitrile
Synthesis and Preparation Methods
Laboratory Synthesis
Several synthetic routes can be employed to prepare 2-Amino-4-methylbenzonitrile in laboratory settings:
Oxime Formation and Dehydration
One common synthesis method involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically proceeds under acidic conditions and represents a classical approach to nitrile synthesis.
Dehydration of Amides
Another approach involves the dehydration of the corresponding amide using dehydrating agents such as phosphorus pentoxide (P₂O₅). This method can provide high purity products (above 99%) when performed under appropriate conditions .
Industrial Production
In industrial settings, 2-Amino-4-methylbenzonitrile can be synthesized by reacting 4-methylbenzaldehyde with hydrogen cyanide, followed by treatment with ammonia under basic conditions. This method is advantageous for large-scale production due to its scalability and cost-effectiveness.
Applications
Pharmaceutical Intermediates
2-Amino-4-methylbenzonitrile serves as a valuable building block in pharmaceutical synthesis:
Heterocyclic Compound Synthesis
The compound functions as an intermediate in the synthesis of various heterocyclic compounds, including quinazolines and quinolines, which are important scaffolds in medicinal chemistry.
Enzyme Inhibitor Development
Research indicates that derivatives containing the 2-amino-4-methylbenzonitrile structure can act as enzyme inhibitors, particularly for acetylcholinesterase, which has implications for the treatment of neurological disorders such as Alzheimer's disease .
Materials Science Applications
The compound has shown potential utility in materials science, particularly as a component in the development of:
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Dyes and pigments
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Specialty chemicals
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Functional materials for electronic applications
Biological Activity
Enzyme Inhibition
Research indicates that 2-Amino-4-methylbenzonitrile and its derivatives exhibit inhibitory effects on various enzymes:
Acetylcholinesterase Inhibition
The compound can act as a competitive inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation. This property makes it potentially valuable in the development of treatments for conditions characterized by cholinergic deficits .
DNA Polymerase Interaction
Studies suggest that the compound can bind to the active site of DNA polymerase β, inhibiting its activity and potentially affecting DNA replication processes.
Other Biological Properties
The compound and its derivatives have been investigated for various biological activities, including:
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Antimicrobial properties
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Potential anticancer activity
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Anticonvulsant effects
Spectroscopic Characteristics
Infrared Spectroscopy
The infrared spectrum of 2-Amino-4-methylbenzonitrile typically shows characteristic absorption bands for its functional groups:
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Nitrile (C≡N) stretching: ~2200-2220 cm⁻¹
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Primary amine (NH₂) stretching: ~3300-3500 cm⁻¹
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Aromatic C-H stretching: ~3000-3100 cm⁻¹
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Methyl C-H stretching: ~2900-2950 cm⁻¹
UV-Visible Spectroscopy
UV-Visible spectroscopy of 2-Amino-4-methylbenzonitrile typically shows absorption bands corresponding to:
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π → π* transitions in the aromatic ring
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n → π* transitions associated with the nitrile group
Comparison with Related Compounds
Structural Analogs
Several compounds are structurally related to 2-Amino-4-methylbenzonitrile, with variations in substitution patterns:
Table 3. Comparison of 2-Amino-4-methylbenzonitrile with Related Compounds
| Compound | Structural Difference | Property Difference |
|---|---|---|
| 4-Amino-2-methylbenzonitrile | Amino group at position 4 instead of position 2 | Different reactivity profile due to altered electronic distribution |
| 2-Amino-4-chlorobenzonitrile | Chlorine atom instead of methyl group at position 4 | Enhanced reactivity for nucleophilic substitution; different electron density distribution |
| 3-Amino-4-methylbenzonitrile | Amino group at position 3 instead of position 2 | Altered hydrogen bonding capabilities and reactivity |
| 2-Aminobenzonitrile | Lacks methyl group at position 4 | Lower lipophilicity; slightly different electronic properties |
Reactivity Comparison
The positioning of the amino group at position 2, adjacent to the nitrile group in 2-Amino-4-methylbenzonitrile, creates distinctive reactivity patterns compared to its isomers:
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The ortho-relationship between the amino and nitrile groups can facilitate intramolecular interactions
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The amino group activates the aromatic ring toward electrophilic substitution
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The nitrile group can participate in various transformations including reduction, hydrolysis, and cycloaddition reactions
Current Research and Future Perspectives
Recent Research Directions
Current research involving 2-Amino-4-methylbenzonitrile focuses on several promising areas:
Pharmaceutical Development
The compound is being explored for the development of novel therapeutic agents, particularly those targeting neurodegenerative diseases and enzyme inhibition pathways .
Materials Applications
Research is ongoing regarding the incorporation of 2-Amino-4-methylbenzonitrile derivatives into new materials with specialized optical, electronic, or mechanical properties.
Future Research Opportunities
Several avenues for future research with 2-Amino-4-methylbenzonitrile appear promising:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of its potential as a building block for bioactive compounds
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Investigation of its properties as a ligand in coordination chemistry
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Further studies on structure-activity relationships to guide the design of derivatives with enhanced biological activities
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